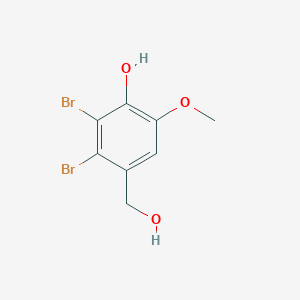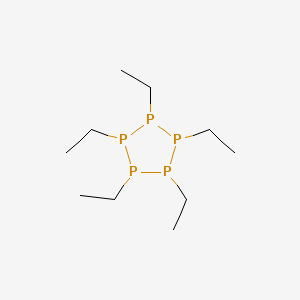
Pentaphospholane, pentaethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaphospholane, pentaethyl- is a chemical compound with the molecular formula C10H25P5. It is a member of the polyphosphorus compounds family, which are known for their diverse bonding motifs and unique chemical properties . This compound is characterized by its five-membered ring structure, which includes five phosphorus atoms and five ethyl groups attached to these phosphorus atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentaphospholane, pentaethyl- typically involves the reaction of dipyrazolylphosphanes with secondary phosphanes in a non-polar solvent such as diethyl ether. The reaction proceeds via a condensation reaction followed by a selective scrambling reaction, which is highly dependent on the solvent used . The product is obtained as a colorless powder with a high yield of up to 98% .
Industrial Production Methods
While specific industrial production methods for pentaphospholane, pentaethyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive phosphorus compounds involved.
Analyse Chemischer Reaktionen
Types of Reactions
Pentaphospholane, pentaethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus oxides.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions include various polyphosphorus compounds with different substituents and oxidation states. For example, oxidation can lead to the formation of phosphorus oxides, while substitution reactions can yield a variety of functionalized pentaphospholanes .
Wissenschaftliche Forschungsanwendungen
Pentaphospholane, pentaethyl- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism by which pentaphospholane, pentaethyl- exerts its effects involves its ability to form stable complexes with metals and other molecules. The phosphorus atoms in the compound can coordinate with metal centers, influencing the reactivity and properties of the resulting complexes. This coordination chemistry is crucial for its applications in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphosphane: Contains three phosphorus atoms and is used in similar coordination chemistry applications.
Tetraphosphane: Contains four phosphorus atoms and exhibits similar reactivity patterns.
Hexaphosphane: Contains six phosphorus atoms and is used in advanced material synthesis.
Uniqueness
Pentaphospholane, pentaethyl- is unique due to its five-membered ring structure with five phosphorus atoms, which provides distinct chemical properties and reactivity compared to other polyphosphorus compounds. Its ability to form stable complexes with metals and its high yield synthesis make it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
4141-67-7 |
|---|---|
Molekularformel |
C10H25P5 |
Molekulargewicht |
300.17 g/mol |
IUPAC-Name |
1,2,3,4,5-pentaethylpentaphospholane |
InChI |
InChI=1S/C10H25P5/c1-6-11-12(7-2)14(9-4)15(10-5)13(11)8-3/h6-10H2,1-5H3 |
InChI-Schlüssel |
QOJQMTQKENBFEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCP1P(P(P(P1CC)CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[2-(Furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]amino]-4-oxobutanoic acid](/img/structure/B14167695.png)
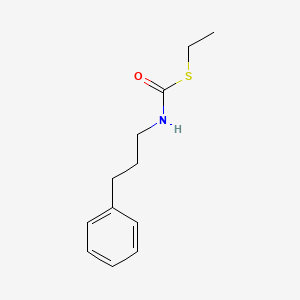
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
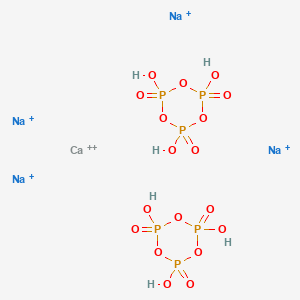
![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)


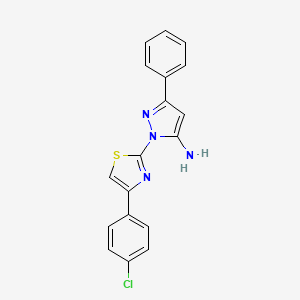
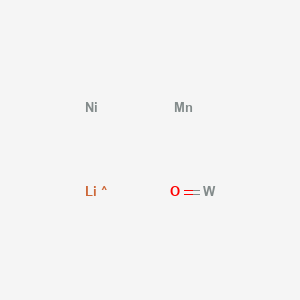
![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
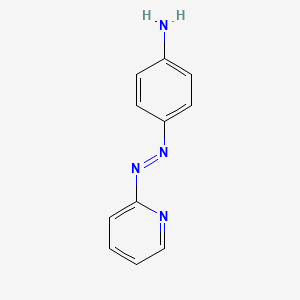
![N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide](/img/structure/B14167746.png)
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
